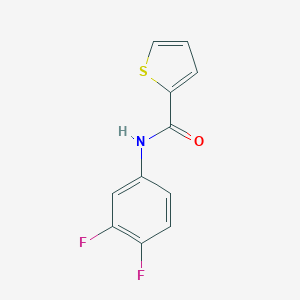
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione, also known as MNTX, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the mu-opioid receptor and has been shown to have potential therapeutic effects in the treatment of opioid-induced side effects, such as constipation and respiratory depression. In
Mechanism of Action
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione is a selective antagonist of the mu-opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids. 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione binds to the mu-opioid receptor and prevents the activation of the receptor by opioids, thereby reducing the side effects associated with opioid use.
Biochemical and Physiological Effects
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to have a number of biochemical and physiological effects. In animal models, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to reduce opioid-induced constipation and respiratory depression without affecting the analgesic effects of opioids. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to reduce the development of tolerance to opioids.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation without the confounding effects of non-selective opioid receptor antagonists. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to be effective in reducing opioid-induced side effects in animal models, which makes it a useful tool for studying the mechanisms underlying these side effects.
One of the limitations of using 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione in lab experiments is its limited solubility in water. This can make it difficult to administer 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione to animals or to use it in in vitro experiments. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animals over long periods of time.
Future Directions
There are a number of future directions for research on 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione. One area of research is the development of new formulations of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione that improve its solubility and half-life. Additionally, researchers are exploring the potential therapeutic effects of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione in the treatment of other conditions, such as neuropathic pain and cancer pain. Finally, researchers are investigating the mechanisms underlying the effects of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione on opioid-induced side effects, which could lead to the development of new treatments for these side effects.
Synthesis Methods
The synthesis method of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione involves a multistep reaction that starts with the condensation of 4-nitrobenzaldehyde with morpholine to form 4-nitrobenzylmorpholine. This compound is then reduced to 4-aminobenzylmorpholine, which is further reacted with 1-naphthyl isothiocyanate to form the intermediate compound 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetrazole-5-thione. Finally, this intermediate is hydrogenated to yield 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione.
Scientific Research Applications
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential therapeutic effects in the treatment of opioid-induced side effects. 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been shown to be effective in reducing opioid-induced constipation and respiratory depression in animal models. Additionally, 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been studied for its potential use in the treatment of neuropathic pain and cancer pain.
properties
Product Name |
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione |
|---|---|
Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-naphthalen-1-yltetrazole-5-thione |
InChI |
InChI=1S/C16H17N5OS/c23-16-20(12-19-8-10-22-11-9-19)17-18-21(16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
InChI Key |
VFFYZMDXBDDFHU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)


![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


